

Rauvotetraphylline C: A Technical Guide to its Discovery and Isolation from Rauvolfia tetraphylla

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Compound of Interest

Compound Name: Rauvotetraphylline C

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This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of **Rauvotetraphylline C**, a sarpagine-type indole alkaloid identified from the aerial parts of *Rauvolfia tetraphylla*. This document details the experimental protocols, quantitative data, and potential biological significance of this compound, serving as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Discovery and Structural Elucidation

Rauvotetraphylline C was first reported as a new natural product in 2012 by Gao et al., as part of a phytochemical investigation of *Rauvolfia tetraphylla*, a plant belonging to the Apocynaceae family known for its rich diversity of bioactive alkaloids.[1][2] The structure of **Rauvotetraphylline C** was established through extensive spectroscopic analysis, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2]

The molecular formula of **Rauvotetraphylline C** was determined to be $C_{28}H_{34}N_2O_7$ based on the positive HRESIMS peak at m/z 511.2431 $[M+H]^+$. [2] Analysis of its 1H and ^{13}C NMR spectra revealed a sarpagine-type alkaloid skeleton.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of **Rauvotetraphylline C**.

Table 1: HRESIMS Data for **Rauvotetraphylline C**[\[2\]](#)

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	511.2444	511.2431	C ₂₈ H ₃₄ N ₂ O ₇

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Rauvotetraphylline C** (in CDCl₃)[\[2\]](#)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	134.9	
3	54.9	3.85 (m)
5	54.9	3.85 (m)
6	32.5	2.25 (m), 1.95 (m)
7	106.6	
8	128.9	7.48 (d, 8.0)
9	109.9	6.75 (d, 8.0)
10	157.0	
11	95.8	6.25 (s)
12	147.9	
13	134.9	
14	32.5	2.25 (m), 1.95 (m)
15	32.5	2.25 (m)
16	46.8	3.45 (m)
17	51.9	4.85 (d, 6.0)
18	12.2	1.65 (d, 7.0)
19	123.5	5.45 (q, 7.0)
20	134.9	
21	59.8	4.15 (m)
OMe-10	55.9	3.80 (s)
OMe-11	55.9	3.80 (s)
OAc-17	170.9, 21.0	2.05 (s)
N-Me	42.8	2.65 (s)

Sugar-1'	98.5	4.95 (d, 8.0)
Sugar-2'	73.8	3.55 (m)
Sugar-3'	76.9	3.65 (m)
Sugar-4'	70.5	3.45 (m)
Sugar-5'	77.2	3.75 (m)
Sugar-6'	61.8	3.95 (m), 3.85 (m)

Isolation from *Rauvolfia tetraphylla*

Rauvotetraphylline C was isolated from the aerial parts of *Rauvolfia tetraphylla*. The isolation process involved extraction of the plant material with ethanol, followed by a series of chromatographic separations to purify the individual alkaloids.

Experimental Protocol

The following is a detailed protocol for the isolation and purification of **Rauvotetraphylline C**, based on the methodology described by Gao et al. (2012).[2]

Plant Material:

- Aerial parts of *Rauvolfia tetraphylla*.

Extraction:

- Air-dry the plant material and grind it into a coarse powder.
- Extract the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature (3 x 50 L, 7 days each).
- Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.
- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

Isolation and Purification:

- Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to obtain several fractions.
- Further separate the fractions containing alkaloids of interest using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (pTLC).
- **Rauvotetraphylline C** is typically isolated from the more polar fractions. Final purification can be achieved by recrystallization or preparative HPLC.

While the exact yield for **Rauvotetraphylline C** was not explicitly reported in the original publication, yields for other alkaloids isolated in the same study from a similar amount of plant material were in the range of 5-10 mg.[2] The purity of the isolated compound is typically determined to be >95% by HPLC and NMR analysis.

Biological Activity and Signaling Pathways

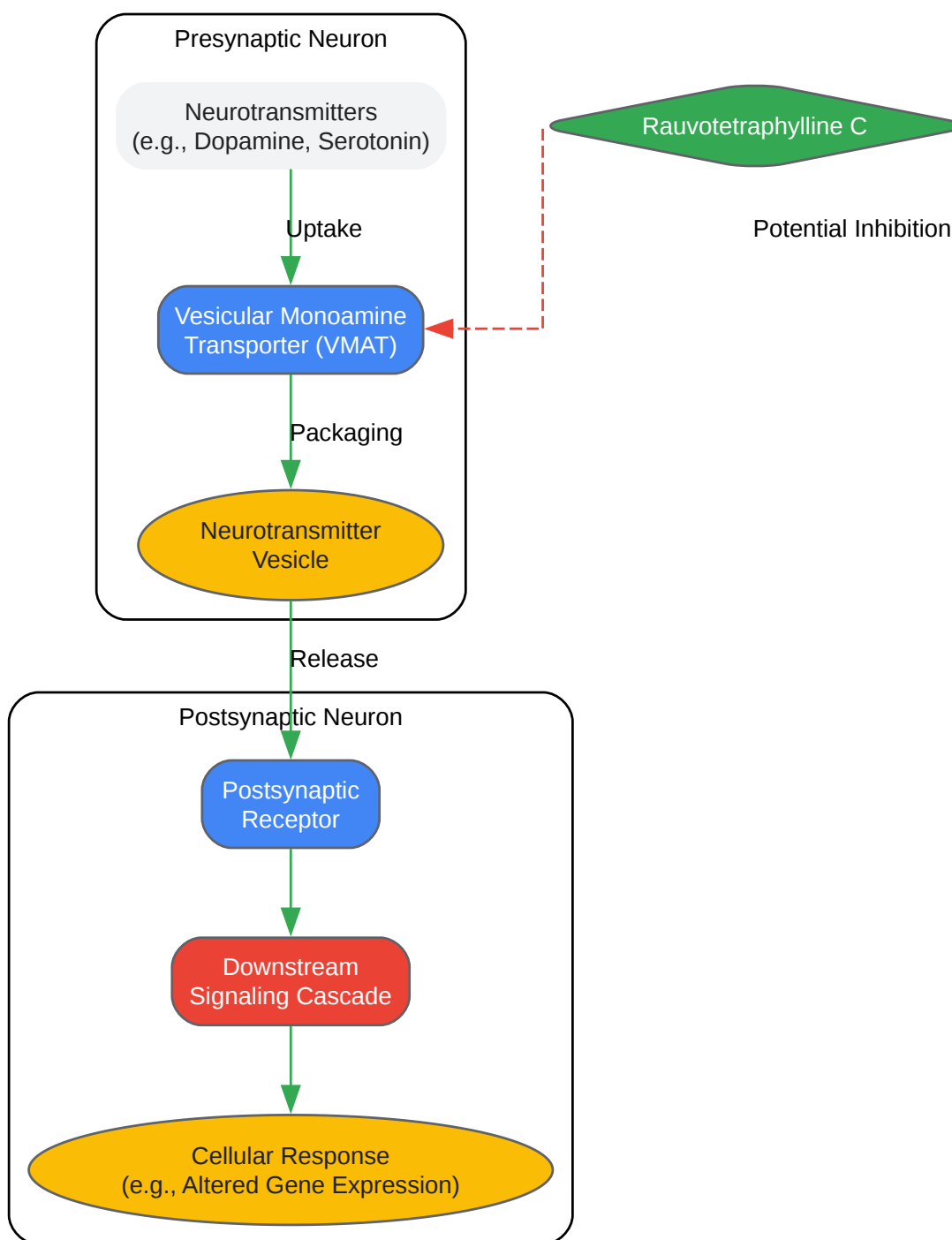
While specific studies on the biological activity of **Rauvotetraphylline C** are limited, alkaloids from the Rauvolfia genus, particularly sarpagine-type alkaloids, are known to possess a wide range of pharmacological properties, including antihypertensive, antiarrhythmic, and anticancer activities.[2]

Cytotoxicity

Rauvotetraphyllines A-E, including **Rauvotetraphylline C**, were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).[3] All tested compounds, including **Rauvotetraphylline C**, showed no significant cytotoxicity, with IC₅₀ values greater than 40 µM.[3]

Potential Signaling Pathways

Given the known activities of related Rauvolfia alkaloids, a plausible area of investigation for **Rauvotetraphylline C**'s biological effects could be its interaction with neuronal signaling pathways. For instance, many Rauvolfia alkaloids are known to interfere with neurotransmitter transport and receptor binding. A hypothetical signaling pathway is depicted below.

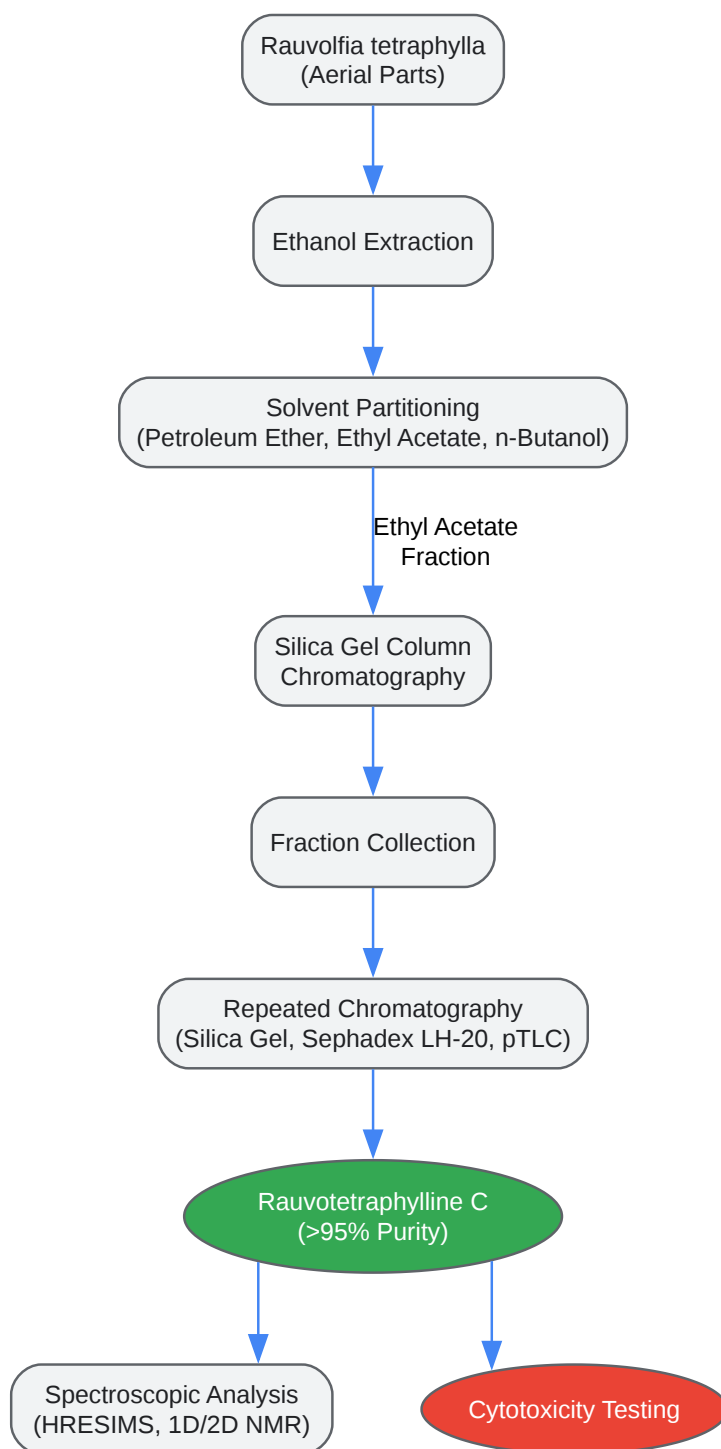


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Caption: Hypothetical interaction of **Rauvotetraphylline C** with a neuronal signaling pathway.

Experimental Workflows

The overall workflow for the discovery and isolation of **Rauvotetraphylline C** is summarized in the following diagram.



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Caption: Workflow for the isolation and characterization of **Rauvotetraphylline C**.

Conclusion

Rauvotetraphylline C represents one of the many complex indole alkaloids produced by *Rauvolfia tetraphylla*. Its discovery and structural characterization have been made possible through modern spectroscopic techniques. While initial cytotoxicity screenings have not shown significant activity, the rich pharmacological history of *Rauvolfia* alkaloids suggests that further investigation into the biological properties of **Rauvotetraphylline C** is warranted, particularly in the context of neurological and cardiovascular systems. This guide provides a foundational resource for researchers to build upon in their future studies of this intriguing natural product.

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